molecular formula C10H15F2NO2 B15259341 Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B15259341
M. Wt: 219.23 g/mol
InChI Key: FLCZHGYBQKBNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic scaffold with a difluoro motif, a combination that is increasingly valuable in the design of novel bioactive molecules. The spirocyclic core provides three-dimensional rigidity, which can help improve target selectivity and optimize physicochemical properties of potential drug candidates. The incorporation of fluorine atoms is a established strategy to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability. Research into similar difluoro-containing spirocyclic structures has demonstrated their potential application in developing inhibitors for various biological targets. For instance, compounds with the 6,6-difluoro-2-azaspiro[3.5]nonane motif have been identified as key intermediates in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFRs are a family of receptor tyrosine kinases that, when dysregulated, are implicated in the progression of various cancers, making them a prominent target in oncology research . The exploration of such spirocyclic scaffolds extends to other therapeutic areas, including the development of inhibitors for enzymes like monoacylglycerol lipase (MAGL), which is a target for neurological and neuroinflammatory conditions . As a versatile synthon, this compound provides researchers with a critical starting material for constructing complex molecules, supporting lead optimization efforts in multiple drug discovery programs. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H15F2NO2

Molecular Weight

219.23 g/mol

IUPAC Name

methyl 6,6-difluoro-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C10H15F2NO2/c1-15-8(14)7-9(6-13-7)3-2-4-10(11,12)5-9/h7,13H,2-6H2,1H3

InChI Key

FLCZHGYBQKBNDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCCC(C2)(F)F)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinated ester in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure and biological activity make it a valuable tool in studying biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The following table summarizes critical differences between Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Spiro System Substituents Ester Group Key Notes
This compound (Hypothetical) - C₁₀H₁₅F₂NO₂ ~220 [3.5]nonane 6,6-difluoro Methyl Hypothetical; fluorine enhances metabolic stability
Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate 2059926-61-1 C₁₁H₁₉NO₃ 213.27 [3.5]nonane 6-methoxy Methyl Methoxy may act as H-bond acceptor
Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate 2059935-23-6 C₁₁H₁₉NO₃ 213.27 [3.5]nonane 7-methoxy Methyl Positional isomer of the 6-methoxy analog
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate 1638759-78-0 C₁₂H₁₉F₂NO₂ 247.28 [3.4]octane 6,6-difluoro tert-Butyl Larger ester group; increased steric bulk
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate 1427367-47-2 C₇H₈F₅NO₂ ~221 [3.3]heptane 6,6-difluoro Trifluoroacetate Smaller spiro system; salt form
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride 2031259-07-9 C₉H₁₆ClNO₃ 221.68 [3.5]nonane 7-oxa Methyl (HCl salt) Oxygen replaces carbon; hydrochloride improves solubility

Analysis of Structural and Functional Differences

  • Spiro System Size: The [3.5]nonane system (hypothetical target and methoxy analogs) offers a larger, more rigid scaffold compared to [3.3]heptane or [3.4]octane systems. This may enhance binding affinity in protein targets due to reduced conformational flexibility .
  • Substituent Effects :

    • Fluorine vs. Methoxy : Fluorine’s electronegativity increases metabolic stability and lipophilicity, whereas methoxy groups (-OCH₃) introduce polarizability and hydrogen-bonding capacity .
    • Positional Isomerism : The 6- vs. 7-methoxy substitution ( vs. 6) alters electronic distribution and steric interactions, which could impact receptor binding.
  • Ester Group Variations :

    • Methyl esters (e.g., ) are prone to hydrolysis but offer simplicity in synthesis.
    • tert-Butyl esters () provide steric protection against enzymatic degradation, enhancing stability in biological systems .

Physicochemical and Pharmacological Implications

  • Solubility: The hydrochloride salt () offers improved water solubility, critical for intravenous formulations.
  • Metabolic Stability : Difluoro-substituted compounds are less susceptible to oxidative metabolism than methoxy derivatives, extending half-life .

Biological Activity

Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C11_{11}H16_{16}F2_2N2_2O2_2
  • CAS Number : 2059934-15-3

The presence of fluorine atoms in its structure may enhance its biological activity by influencing molecular interactions and stability.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially including receptors or enzymes. The unique spirocyclic structure may facilitate binding to these targets, modulating their activity and influencing various biological pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related spirocyclic compounds have shown activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Antiviral Activity

Preliminary studies suggest potential antiviral activity as well. The mechanism may involve interference with viral replication processes or modulation of host immune responses. Further research is needed to elucidate the specific pathways involved.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain pathogens. For example, a study assessing its effects on bacterial cultures found significant inhibition at specific concentrations .

Comparative Analysis with Similar Compounds

A comparative analysis with other azaspiro compounds reveals that this compound has distinct advantages due to its fluorination, which may enhance potency and selectivity.

Compound NameAntimicrobial ActivityMechanism of Action
Methyl 6,6-difluoro-2-azaspiro[3.5]nonaneModerateUnknown (potential receptor interaction)
7-Azaspiro[3.5]nonaneWeakEnzyme inhibition
7,7-Difluoro-1-azaspiro[3.5]nonaneStrongReceptor modulation

Therapeutic Applications

Given its potential biological activities, this compound could be explored for therapeutic applications in treating infections caused by resistant bacterial strains or viral infections.

Future Directions in Research

Further studies are recommended to:

  • Investigate the detailed mechanisms of action : Understanding how this compound interacts at the molecular level will help identify specific therapeutic targets.
  • Conduct in vivo studies : To assess the efficacy and safety profile in living organisms.
  • Explore structure-activity relationships (SAR) : This will aid in optimizing the compound for enhanced biological activity.

Q & A

Q. Structural Characterization Challenges

  • Disorder in fluorine positions : Fluorine atoms may occupy multiple sites, complicating electron density maps.
  • Spiro ring rigidity : Conformational flexibility can lead to poor diffraction quality.

Methodological Solution :
SHELXL (part of the SHELX suite) enables robust refinement by:

  • Handling anisotropic displacement parameters for fluorine atoms.
  • Applying restraints to spirocyclic bond lengths and angles based on prior small-molecule datasets .
  • Resolving disorder via PART instructions or split-site modeling.

Example : For methyl 2-tosyl-2-azaspiro[3.5]nonane-1-carboxylate, SHELXL achieved an R-factor of 3.2% despite fluorine-related disorder .

Which enzymatic targets are associated with 6,6-difluoro-2-azaspiro derivatives, and how do IC₅₀ values compare across studies?

Biological Activity Insights
Similar spirocyclic compounds show activity against:

  • Viral proteases : HCV NS3 protease inhibition (IC₅₀ <10 µM) .
  • Metalloproteinases : MMP-2 inhibition (IC₅₀ ~0.95 µM) .
  • Poly(ADP-ribose) polymerase (PARP) : Derivatives like tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate exhibit potent activity in BRCA-deficient cells .

Q. Reactivity and Derivatization

  • Basic hydrolysis : Use NaOH or LiOH in aqueous THF/MeOH (1:1) at 50°C for 6–12 hours.
  • Acid-mediated hydrolysis : HCl in dioxane (4 M, reflux) for 4 hours, though this risks decarboxylation.
  • Enzymatic hydrolysis : Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.4) at 37°C for 24 hours, offering mild conditions for acid-sensitive derivatives .

Key Consideration : The electron-withdrawing effect of fluorine atoms may slow hydrolysis; kinetic studies using ¹H NMR are recommended to optimize reaction time .

How should researchers address discrepancies in reported biological activities of structurally similar spirocyclic compounds?

Q. Data Contradiction Analysis

  • Standardize assays : Use reference inhibitors (e.g., boceprevir for HCV NS3 protease) to calibrate activity measurements .
  • Control for stereochemistry : Enantiomerically pure samples reduce variability caused by racemic mixtures.
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) rather than absolute IC₅₀ values.

Example : For MMP-2 inhibitors, discrepancies in IC₅₀ values (0.5–2.0 µM) were resolved by standardizing substrate concentrations and pre-incubation times .

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